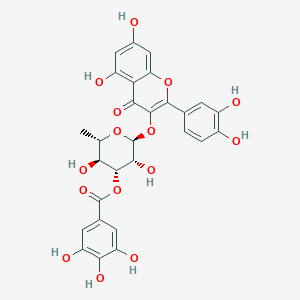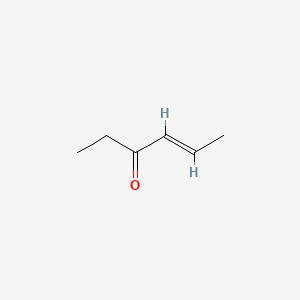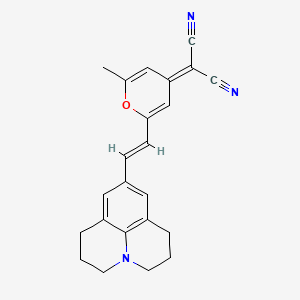
2,6-Diamino-4-hydroxyquinazoline
Übersicht
Beschreibung
2,6-Diaminochinazolin-4-ol ist eine heterozyklische aromatische Verbindung, die zur Klasse der Chinazolinamine gehört. Sie enthält einen Chinazolin-Rest, der an den Positionen 2 und 6 mit zwei Aminogruppen und an Position 4 mit einer Hydroxylgruppe substituiert ist.
Wirkmechanismus
Target of Action
Quinazoline derivatives, a class to which this compound belongs, have been reported to interact with a variety of targets, including enzymes like dihydrofolate reductase .
Mode of Action
Quinazoline derivatives are known to interact with their targets in a variety of ways, often leading to inhibition of the target’s function . For instance, when interacting with enzymes, these compounds can act as competitive inhibitors, preventing the enzyme’s natural substrate from binding and thus blocking the enzyme’s function .
Biochemical Pathways
These could potentially include pathways related to cell growth and proliferation, inflammation, and various disease processes .
Result of Action
Quinazoline derivatives have been associated with a variety of effects at the cellular level, including induction of apoptosis, inhibition of cell proliferation, and modulation of immune response .
Action Environment
The action of 2,6-Diamino-4-hydroxyquinazoline, like that of many other compounds, can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other substances that can interact with the compound .
Biochemische Analyse
Biochemical Properties
2,6-Diamino-4-hydroxyquinazoline plays a crucial role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, quinazoline derivatives, including this compound, have been shown to exhibit inhibitory activity against enzymes such as α-glucosidase . This interaction is significant as it can influence the regulation of glucose metabolism. Additionally, quinazoline derivatives are known for their broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, quinazoline derivatives have been shown to induce cellular apoptosis and cell cycle arrest in cancer cells . This indicates that this compound may have potential as an antitumor agent by disrupting the proliferation of cancer cells and altering their metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Quinazoline derivatives, including this compound, can inhibit enzymes such as α-glucosidase by binding to their active sites . This inhibition can lead to a decrease in enzyme activity, thereby affecting metabolic processes. Additionally, the compound’s interaction with DNA and RNA can result in changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that quinazoline derivatives can maintain their stability under specific conditions, allowing for prolonged interactions with target biomolecules . Degradation of the compound over time can lead to a decrease in its efficacy and potential side effects on cellular functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as enzyme inhibition and anticancer activity . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular functions . It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s interaction with α-glucosidase, for example, affects glucose metabolism by inhibiting the enzyme’s activity . This inhibition can lead to changes in metabolic flux and metabolite levels, influencing overall cellular metabolism. Additionally, quinazoline derivatives have been shown to interact with other metabolic enzymes, further highlighting their role in biochemical pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to bind to specific proteins can affect its localization and accumulation within different cellular compartments . Understanding these interactions is crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell . For example, its presence in the nucleus may affect gene expression, while its localization in the cytoplasm can influence metabolic processes.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 2,6-Diaminochinazolin-4-ol beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer. Ein gängiges Verfahren beinhaltet die Reaktion von 2-Aminobenzamid mit Formamid unter sauren Bedingungen, die zur Bildung des Chinazolinsystems führt. Die Reaktion wird in der Regel bei erhöhten Temperaturen durchgeführt, um die Cyclisierung zu erleichtern .
Industrielle Produktionsverfahren: Die industrielle Produktion von 2,6-Diaminochinazolin-4-ol kann ähnliche Synthesewege beinhalten, die jedoch für die Großproduktion optimiert sind. Dazu gehören der Einsatz von Durchflussreaktoren und automatisierten Systemen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um Nebenprodukte zu minimieren und die Effizienz der Synthese zu maximieren .
Analyse Chemischer Reaktionen
Reaktionstypen: 2,6-Diaminochinazolin-4-ol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe an Position 4 kann oxidiert werden, um Chinazolinon-Derivate zu bilden.
Reduktion: Die Aminogruppen können reduziert werden, um entsprechende Amine zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Es werden Nucleophile wie Alkylhalogenide und Acylchloride unter basischen Bedingungen eingesetzt.
Wichtigste gebildete Produkte:
Oxidation: Chinazolinon-Derivate.
Reduktion: Entsprechende Amine.
Substitution: Verschiedene substituierte Chinazolin-Derivate.
Wissenschaftliche Forschungsanwendungen
2,6-Diaminochinazolin-4-ol hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer heterozyklischer Verbindungen.
Biologie: Es wird in der Untersuchung von Enzyminhibitoren und Rezeptorantagonisten eingesetzt.
Industrie: Es wird aufgrund seiner aromatischen Struktur zur Synthese von Farbstoffen und Pigmenten verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 2,6-Diaminochinazolin-4-ol beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. So kann es beispielsweise die Aktivität bestimmter Enzyme hemmen, indem es an deren aktive Zentren bindet. Diese Wechselwirkung kann die normale Funktion des Enzyms stören, was zu therapeutischen Wirkungen wie der Hemmung des Wachstums von Krebszellen oder des Bakterienwachstums führt .
Ähnliche Verbindungen:
Chinazolinon: Enthält ein ähnliches Chinazolinringsystem, jedoch mit einer Carbonylgruppe an Position 4.
2-Aminochinazolin: Ähnliche Struktur, jedoch mit nur einer Aminogruppe an Position 2.
4-Hydroxychinazolin: Ähnliche Struktur, jedoch mit einer Hydroxylgruppe an Position 4 und ohne Aminogruppen.
Einzigartigkeit: 2,6-Diaminochinazolin-4-ol ist einzigartig durch das Vorhandensein von sowohl Aminogruppen als auch einer Hydroxylgruppe am Chinazolinring.
Vergleich Mit ähnlichen Verbindungen
Quinazolinone: Contains a similar quinazoline ring system but with a carbonyl group at position 4.
2-Aminoquinazoline: Similar structure but with only one amino group at position 2.
4-Hydroxyquinazoline: Similar structure but with a hydroxyl group at position 4 and no amino groups.
Uniqueness: 2,6-Diaminoquinazolin-4-ol is unique due to the presence of both amino groups and a hydroxyl group on the quinazoline ring.
Eigenschaften
IUPAC Name |
2,6-diamino-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-4-1-2-6-5(3-4)7(13)12-8(10)11-6/h1-3H,9H2,(H3,10,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRCNZBZUQLULA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)NC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332269 | |
| Record name | 2,6-Diamino-4-hydroxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53745-23-6 | |
| Record name | 2,6-diaminoquinazolin-4-ol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03505 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2,6-Diamino-4-hydroxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![9,9-Bis[4-(N,N'-bis-naphthalen-2-yl-N,N'-bis-phenyl-amino)-phenyl]-9H-fluorene](/img/structure/B3029058.png)




